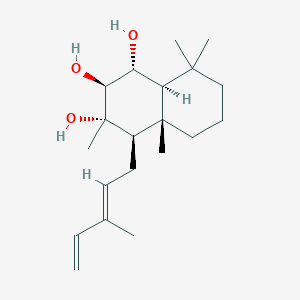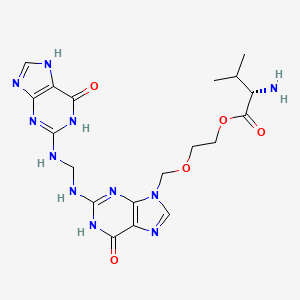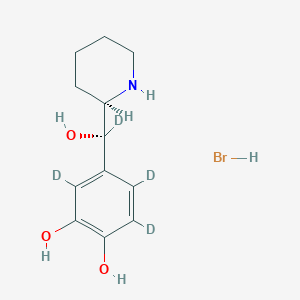
Methyl dodonate A acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "Methyl dodonate A acetate" often involves complex reactions that require precise conditions. For instance, the synthesis of methyl (methyl 4-O-acetyl-3-azido-2,3-dideoxy-α/β-D-arabino- and -α/β-D-ribo-hexopyranosid)uronates, as reported by Tuwalska, Sikorski, and Liberek (2008), involves high-resolution 1H and 13C NMR spectral data analysis and single-crystal X-ray diffraction analysis to understand the geometry and orientation of the functional groups within the compound (Tuwalska, Sikorski, & Liberek, 2008).
Molecular Structure Analysis
The molecular structure of compounds like "Methyl dodonate A acetate" is crucial for understanding their chemical behavior. The study by Pyckhout, Alsenoy, and Geise (1986) on the structure of methyl acetate through electron diffraction, microwave, and infrared spectroscopy highlights the importance of analyzing the planarity and conformation of the molecular structure for such compounds (Pyckhout, Alsenoy, & Geise, 1986).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of "Methyl dodonate A acetate" involves studying its reactivity under various conditions. For example, the reaction of [60]fullerene with dimethyl malonate in the presence of manganese(III) acetate dihydrate as reported by Zhang, Lu, Wang, and Wang (2003), provides insights into the potential chemical reactivities of similar compounds (Zhang, Lu, Wang, & Wang, 2003).
Physical Properties Analysis
The physical properties of "Methyl dodonate A acetate" can be inferred from studies on similar compounds. The research by Driessen, Groeneveld, and van der Wey (2010) on metal(II) methyl formate, ethyl acetate, and diethyl malonate solvates provides valuable information on the physical interactions and properties of ester compounds, which can be related to the study of "Methyl dodonate A acetate" (Driessen, Groeneveld, & van der Wey, 2010).
Chemical Properties Analysis
The chemical properties of "Methyl dodonate A acetate" are closely tied to its functional groups and molecular structure. Insights can be drawn from studies like that of Wiberg and Laidig (1987) on the rotational barriers adjacent to double bonds in compounds like methyl formate and methyl acetate. Such studies elucidate the electronic and steric factors influencing the chemical behavior of ester compounds (Wiberg & Laidig, 1987).
Aplicaciones Científicas De Investigación
Understanding Methanogenic Pathways
- The role of acetate in methanogenic pathways is crucial. It's a key precursor in CH4 production, and understanding the isotopic fractionation of acetate methyl can provide insights into methanogenic pathways and environmental CH4 production. The variability in fractionation factors suggests a complex interplay between environmental conditions and microbial processes, indicating that acetate methyl's role in methanogenesis is intricate and context-dependent (Conrad, 2005).
Biodiesel Production via Interesterification
- Methyl acetate is highlighted as an alternative to methanol in biodiesel production, addressing environmental concerns associated with waste glycerol. The by-product, triacetin, exhibits properties beneficial as a fuel additive, making the process cleaner and more sustainable. This showcases the versatility of acetate compounds in renewable energy and their contribution to environmental sustainability (Esan et al., 2021).
Epigenetic Modifications in Stress Response Genes
- The study of epigenetic modifications, including methylation, in response to adverse childhood experiences (ACEs) is a growing field. It highlights the importance of acetate compounds like methyl groups in understanding gene-environment interactions and their impact on mental and physical health outcomes. This research area underscores the significance of methylation and acetate derivatives in the broader context of human health and disease (Jiang et al., 2019).
Scaling-Up Ionic Liquid-Based Technologies
- The application of ionic liquids such as 1-ethyl-3-methylimidazolium acetate in dissolving biopolymers like cellulose and chitin is recognized for its potential in industrial applications. This stresses the importance of understanding the toxicity and environmental impact of acetate-based ionic liquids, ensuring their safe and sustainable industrial use (Ostadjoo et al., 2018).
Propiedades
IUPAC Name |
methyl (1aS,4S,4aR,5S,6R,8aS)-4-acetyloxy-5-[2-(furan-3-yl)ethyl]-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-15-5-10-22-14-23(22,20(25)26-4)11-7-18(28-16(2)24)19(22)21(15,3)9-6-17-8-12-27-13-17/h7-8,11-13,15,18-19H,5-6,9-10,14H2,1-4H3/t15-,18+,19-,21+,22+,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAOLDXEOWNRQY-WMJZEDCSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CC2(C=CC(C3C1(C)CCC4=COC=C4)OC(=O)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23C[C@@]2(C=C[C@@H]([C@@H]3[C@@]1(C)CCC4=COC=C4)OC(=O)C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl dodonate A acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




